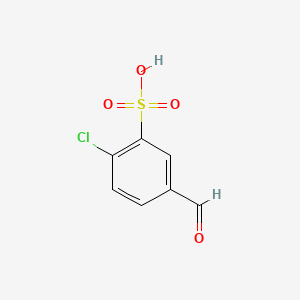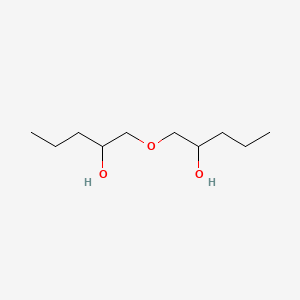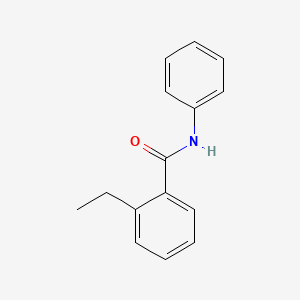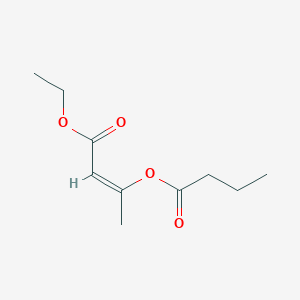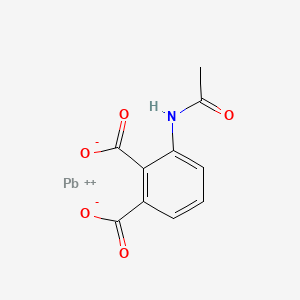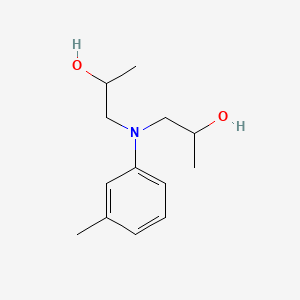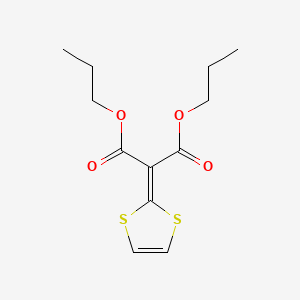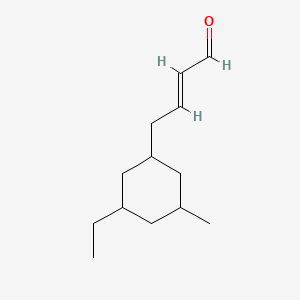
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal is an organic compound characterized by a cyclohexane ring substituted with ethyl and methyl groups, and an alkenal functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-5-methylcyclohexyl)-2-butenal typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides and a strong base.
Introduction of the Alkenal Group: The alkenal group is introduced through an aldol condensation reaction between an aldehyde and a ketone, followed by dehydration to form the double bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the alkenal group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Ethyl-5-methylcyclohexyl)-2-butenal involves its interaction with specific molecular targets. The alkenal group can undergo nucleophilic addition reactions with nucleophiles, leading to the formation of various adducts. The cyclohexane ring provides structural stability and influences the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcyclohexene: Similar cyclohexane ring structure but lacks the alkenal group.
3-Ethyl-5-methylcyclohexane: Similar substitution pattern but lacks the alkenal group.
2-Butenal: Contains the alkenal group but lacks the cyclohexane ring.
Uniqueness
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal is unique due to the combination of a substituted cyclohexane ring and an alkenal group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
94200-97-2 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
(E)-4-(3-ethyl-5-methylcyclohexyl)but-2-enal |
InChI |
InChI=1S/C13H22O/c1-3-12-8-11(2)9-13(10-12)6-4-5-7-14/h4-5,7,11-13H,3,6,8-10H2,1-2H3/b5-4+ |
Clave InChI |
LRYSDMSJOLOIPW-SNAWJCMRSA-N |
SMILES isomérico |
CCC1CC(CC(C1)C/C=C/C=O)C |
SMILES canónico |
CCC1CC(CC(C1)CC=CC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


